4-Pentylbenzonitrile
Overview
Description
4-Pentylbenzonitrile is an organic compound with the molecular formula C12H15N . It is a member of the benzonitrile family, which are organic compounds containing a benzene ring bonded to a cyano group .
Synthesis Analysis
While specific synthesis methods for 4-Pentylbenzonitrile were not found in the search results, benzonitriles can generally be synthesized through the Rosenmund-von Braun reaction, which involves the reaction of a benzoyl chloride with copper(I) cyanide .
Molecular Structure Analysis
The molecular structure of 4-Pentylbenzonitrile consists of a benzene ring attached to a cyano group and a pentyl group . The average molecular mass is 173.254 Da .
Physical And Chemical Properties Analysis
4-Pentylbenzonitrile has a density of 1.0±0.1 g/cm3, a boiling point of 278.9±19.0 °C at 760 mmHg, and a flash point of 122.7±14.0 °C . It has a molar refractivity of 54.5±0.4 cm3, and a molar volume of 182.1±5.0 cm3 . The compound has a polar surface area of 24 Å2 and a polarizability of 21.6±0.5 10-24 cm3 .
Scientific Research Applications
Electrochemical Applications : The electrochemical reduction of aryldiazonium salts on iron electrodes in acetonitrile leads to the attachment of aryl groups to the iron surface, which provides significant protection against corrosion. This process involves substituents like 4-Pentylbenzonitrile (Chaussé et al., 2002).
Liquid Crystal Research : 4-Pentylbenzonitrile is studied in the context of liquid crystals, which are elongated molecules with a structured liquid phase. These molecules, when mixed with CO2, show improved properties for CO2 capture. This research is significant for developing new solvents for CO2 capture (Groen et al., 2015).
Pharmaceutical Applications : In pharmaceutical research, 4-Pentylbenzonitrile derivatives like 4-hydroxybenzonitrile are investigated for their ability to penetrate the human stratum corneum (the outermost layer of skin). This research is critical for developing transdermal drug delivery systems (Ayala-Bravo et al., 2003).
Corrosion Inhibition Studies : Benzonitrile derivatives, including those similar to 4-Pentylbenzonitrile, have been evaluated as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to their molecular structure and interaction with steel surfaces (Chaouiki et al., 2018).
Materials Science Research : The plasma polymerization of phenyl derivatives like 4-phenylbenzonitrile, related to 4-Pentylbenzonitrile, is studied for the synthesis of novel conjugated polynitrile thin films. These films have notable optical properties and potential applications in material science (Zhao et al., 2006).
Safety And Hazards
properties
IUPAC Name |
4-pentylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPQFJXPPKNHJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295221 | |
Record name | 4-Pentylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentylbenzonitrile | |
CAS RN |
10270-29-8 | |
Record name | 10270-29-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100672 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pentylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.